5-Ethoxypentanoic acid
Overview
Description
5-Ethoxypentanoic acid is an organic compound that belongs to the class of carboxylic acids. It has the molecular formula C7H14O3 and is also known by its IUPAC name, ethyl 5-oxopentanoate. This compound is characterized by the presence of an ethoxy group attached to the fifth carbon of a pentanoic acid chain. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
5-Ethoxypentanoic acid can be synthesized through esterification reactions. One common method involves the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For example, ethyl 5-oxopentanoate can be prepared by reacting 5-oxopentanoic acid with ethanol in the presence of concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Chemical Reactions Analysis
5-Ethoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
5-Ethoxypentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 5-ethoxypentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Ethoxypentanoic acid can be compared with other similar compounds, such as:
5-Oxopentanoic acid: This compound has a similar structure but lacks the ethoxy group.
5-Phenylpentanoic acid: This compound contains a phenyl group instead of an ethoxy group.
Other carboxylic acids: Compounds like acetic acid, propionic acid, and butyric acid share the carboxylic acid functional group but differ in their carbon chain length and substituents.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
5-ethoxypentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-10-6-4-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVOFZIGWQSALT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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